(E)-N-(5-(呋喃-2-基亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-2,2-二苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

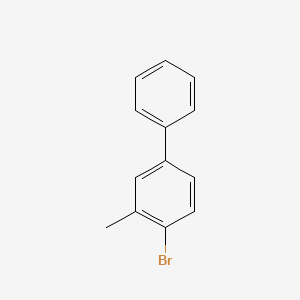

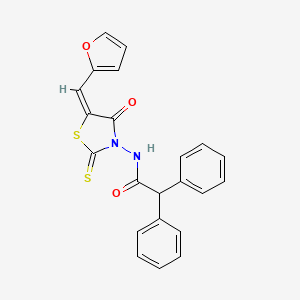

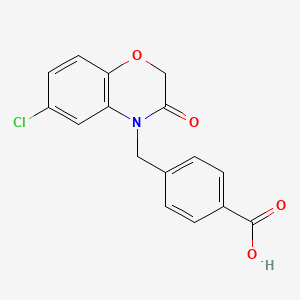

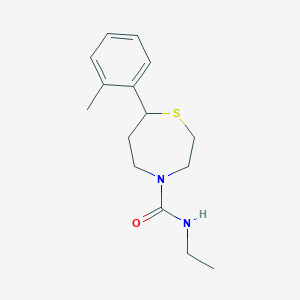

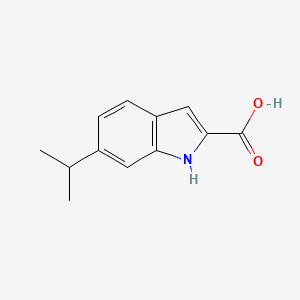

The compound (E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . For instance, the Knoevenagel condensation, a reaction that involves the nucleophilic addition of an active methylene compound to a carbonyl compound, could be involved in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings . The furan and thiazolidine rings, along with the amide group, are likely to contribute significantly to the overall structure of the molecule .Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Furan derivatives are known for their reactivity, as they present a mono- or disubstituted furan ring in their structure .科学研究应用

抗癌和抗血管生成作用

(E)-N-(5-(呋喃-2-基亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-2,2-二苯基乙酰胺及其衍生物在科学研究中表现出显着的抗癌和抗血管生成作用。一项研究表明,新型硫代噻唑烷-4-酮衍生物通过抑制小鼠模型中的肿瘤生长和肿瘤诱导的血管生成,表现出有效的抗癌活性。这些化合物显着降低了腹水肿瘤体积、细胞数量,并延长了患有艾氏腹水瘤 (EAT) 的小鼠的寿命,还表现出很强的抗血管生成作用 (Chandrappa 等人,2010 年)。另一项研究合成了在人白血病细胞中表现出细胞毒性和诱导细胞凋亡的衍生物,表明具有抗癌治疗的潜力 (Chandrappa 等人,2009 年)。

抗纤维化活性

对氨基(亚氨基)噻唑烷酮衍生物(包括 (E)-N-(5-(呋喃-2-基亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-2,2-二苯基乙酰胺)的研究揭示了具有显着抗纤维化活性的化合物。这些化合物显示出作为抗纤维化治疗候选者的潜力,其活性水平与吡非尼酮相当,而不会清除超氧自由基 (Kaminskyy 等人,2016 年)。

抗菌活性

合成了基于硫代噻唑烷-3-基结构的罗丹明-3-乙酸衍生物,并评估了其对一组细菌、分枝杆菌和真菌的抗菌活性。一些衍生物对结核分枝杆菌和非结核分枝杆菌表现出高活性,突出了它们作为抗菌剂的潜力 (Krátký 等人,2017 年)。

抗高血糖活性

一项关于 N-取代-5-(呋喃-2-基亚甲基)噻唑烷-2,4-二酮衍生物的研究报告了在阿洛酮诱导的糖尿病小鼠中显着的抗高血糖活性。这些化合物有效降低血糖水平,与吡格列酮相当,表明它们作为抗高血糖剂的潜力 (Mahapatra 等人,2016 年)。

抗氧化性能

合成了新型 1,3,4-噻(氧)二唑取代的 2-(2,4-二氧代噻唑烷-5-亚甲基)-乙酰胺,并评估了它们的抗氧化活性。一种化合物表现出 88.9% 的自由基清除能力,与抗坏血酸相当,表明其作为抗氧化剂的功效 (Lelyukh 等人,2021 年)。

未来方向

作用机制

Target of Action

The compound, also known as “N-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide”, primarily targets the phosphoinositide 3-kinases (PI3Ks) , particularly PI3Kgamma . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound acts as a selective, ATP-competitive PI3Kgamma inhibitor . It binds to the catalytic and allosteric sites of PI3Kgamma, inhibiting its enzyme activity . The acidic NH group on the thiazolidinedione moiety and a hydroxy group on the furan-2-yl-phenyl part of the molecule play crucial roles in binding to PI3K and contribute to class IB PI3K selectivity .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting PI3Kgamma, the compound disrupts this pathway, leading to potential anti-cancer effects .

Result of Action

The inhibition of PI3Kgamma by this compound can lead to the suppression of cell growth and proliferation, potentially exerting anti-cancer effects . For instance, it has shown potent activities against HepG2 (a liver cancer cell line), A549 (a lung cancer cell line), MCF-7 (a breast cancer cell line), and HCT116 (a colon cancer cell line) .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the electrolyte pH and substrate concentration can affect the electrocatalytic conversion of similar furan compounds . .

属性

IUPAC Name |

N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S2/c25-20(19(15-8-3-1-4-9-15)16-10-5-2-6-11-16)23-24-21(26)18(29-22(24)28)14-17-12-7-13-27-17/h1-14,19H,(H,23,25)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHQBDKWTSGDRT-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)C(=CC4=CC=CO4)SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2872494.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2872496.png)

![6-((2-fluorobenzyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2872497.png)

![N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2872503.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2872506.png)

![N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2872512.png)

![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine](/img/structure/B2872514.png)